3-amino-4-hydroxy-2-methylbenzoic acid
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Overview
Description
3-amino-4-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxy-2-methylbenzoic acid typically involves the following steps:
Starting Material: The process begins with 3-nitro-4-chlorobenzoic acid.
Hydrolysis: The starting material is reacted with a sodium hydroxide solution at 100 to 105°C to produce 3-nitro-4-hydroxybenzoic acid.
Reduction: The nitro group is reduced to an amino group using a catalyst under pressurized conditions at 95 to 100°C, resulting in 3-amino-4-hydroxybenzoic acid hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and environmental friendliness. The use of catalysts and controlled reaction conditions ensures efficient conversion and minimal waste.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-hydroxy-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-amino-4-hydroxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
4-amino-2-methylbenzoic acid: Similar structure but with different positioning of functional groups.
2-amino-3-methylbenzoic acid: Similar structure but with different positioning of functional groups.
Uniqueness
3-amino-4-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which provide distinct chemical reactivity and potential for diverse applications. Its specific functional group arrangement allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1785033-66-0 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-amino-4-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
GNNLLYYDPKHKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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